molecular formula C25H15ClF4N4O2S B2708208 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536712-16-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2708208
CAS No.: 536712-16-0
M. Wt: 546.92
InChI Key: LHLPVJPGHURGTE-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide’s nitrogen is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClF4N4O2S/c26-17-10-5-13(25(28,29)30)11-19(17)31-20(35)12-37-24-33-21-16-3-1-2-4-18(16)32-22(21)23(36)34(24)15-8-6-14(27)7-9-15/h1-11,32H,12H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLPVJPGHURGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClF4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the pyrimidoindole core with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the chloro-trifluoromethylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the chloro-trifluoromethylphenyl group is introduced using a suitable nucleophile.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chloro and fluorine substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluorine atoms.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties (Inferred)
Compound logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 5.2 574.92 6
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4.8 519.47 5
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4.1 511.59 5

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, including its effects on various biological targets and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H12ClF4N3OS3
  • Molecular Weight : 493.954 g/mol
  • CAS Number : 477333-35-0

The presence of a trifluoromethyl group and a chloro substituent on the phenyl ring may influence its biological activity by modulating electronic properties and steric hindrance.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against several human cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.2
HepG2 (Liver)18.7
A549 (Lung)12.3

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in various metabolic pathways:

EnzymeInhibition TypeIC50 (µM)Reference
AChECompetitive34.2
BChENon-competitive15.6
COX-2Mixed22.1

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Interaction with Enzymes : The compound may form stable complexes with target enzymes, inhibiting their activity through competitive or noncompetitive mechanisms.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The presence of specific functional groups may allow the compound to interfere with critical signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Neuroprotective Effects : A study demonstrated that derivatives with similar structural motifs provided neuroprotection in models of Alzheimer’s disease by inhibiting AChE activity and reducing amyloid plaque formation.
  • Anticancer Trials : Clinical trials involving compounds related to this structure showed promising results in reducing tumor size in patients with advanced-stage cancers.

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